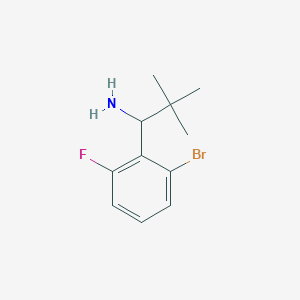

1-(2-Bromo-6-fluorophenyl)-2,2-dimethylpropan-1-amine

Description

1-(2-Bromo-6-fluorophenyl)-2,2-dimethylpropan-1-amine is a halogenated aromatic amine with a branched alkyl chain. Its molecular formula is C₁₁H₁₃BrFN, and it features a bromine atom at the 2-position and a fluorine atom at the 6-position on the phenyl ring, paired with a 2,2-dimethylpropylamine substituent. This structural arrangement confers unique electronic and steric properties, making it a candidate for pharmacological studies, particularly in receptor-binding applications .

Properties

Molecular Formula |

C11H15BrFN |

|---|---|

Molecular Weight |

260.15 g/mol |

IUPAC Name |

1-(2-bromo-6-fluorophenyl)-2,2-dimethylpropan-1-amine |

InChI |

InChI=1S/C11H15BrFN/c1-11(2,3)10(14)9-7(12)5-4-6-8(9)13/h4-6,10H,14H2,1-3H3 |

InChI Key |

YZKHAXDGUMWMMV-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C(C1=C(C=CC=C1Br)F)N |

Origin of Product |

United States |

Preparation Methods

Nucleophilic Substitution Approach

The most common synthetic route involves the nucleophilic substitution of a halogenated aromatic precursor with a suitable amine nucleophile:

- Step 1: Preparation of 2-bromo-6-fluorobenzyl halide (e.g., chloride or bromide) from 2-bromo-6-fluorotoluene via halogenation.

- Step 2: Reaction of the benzyl halide with 2,2-dimethylpropan-1-amine under basic conditions (e.g., potassium carbonate or sodium hydroxide) to substitute the halogen with the amine group.

- Step 3: Isolation of the free amine followed by conversion to its hydrochloride salt for stability and handling.

Typical reaction parameters include refluxing in polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile, with reaction times ranging from several hours to overnight to ensure completion.

Halogenation and Functionalization

Alternatively, the synthesis may start from a phenyl ring functionalized with the dimethylpropan-1-amine group, followed by selective bromination and fluorination at the 2 and 6 positions, respectively. However, this method requires precise control of regioselectivity and is less commonly employed due to potential side reactions.

Industrial Scale Considerations

In industrial production, the process is optimized for:

- Yield Maximization: Using continuous flow reactors to enhance reaction efficiency.

- Waste Minimization: Employing greener solvents and catalytic systems.

- Purity Assurance: Advanced purification steps including recrystallization and chromatography.

Reaction Conditions and Reagents

| Step | Reaction Type | Reagents & Catalysts | Solvent | Temperature | Notes |

|---|---|---|---|---|---|

| 1 | Halogenation | N-bromosuccinimide (NBS), Selectfluor | Dichloromethane | 0–25 °C | Selective bromination and fluorination of phenyl ring |

| 2 | Nucleophilic Substitution | 2,2-Dimethylpropan-1-amine, K2CO3 or NaOH | DMF or Acetonitrile | Reflux (80–120 °C) | Amination of benzyl halide intermediate |

| 3 | Salt Formation | HCl in 1,4-dioxane | 1,4-Dioxane | Room temperature | Formation of hydrochloride salt for stability |

Analytical Monitoring and Characterization

- Thin-Layer Chromatography (TLC): Used to monitor reaction progress during nucleophilic substitution.

- Nuclear Magnetic Resonance (NMR) Spectroscopy: $$^{1}H$$ and $$^{13}C$$ NMR confirm structural integrity and substitution pattern.

- Mass Spectrometry (MS): Confirms molecular weight and purity.

- Melting Point and Solubility Tests: Assess physical properties of the hydrochloride salt.

Research Findings and Optimization

- Studies indicate that the nucleophilic substitution step is sensitive to solvent polarity and temperature; polar aprotic solvents and elevated temperatures favor higher yields.

- The presence of electron-withdrawing groups (bromo and fluoro) on the phenyl ring enhances the electrophilicity of the benzyl halide intermediate, facilitating substitution.

- Purification as the hydrochloride salt improves compound stability and crystallinity, which is advantageous for storage and further applications.

Summary Table of Preparation Methods

| Method | Starting Material | Key Reaction | Advantages | Limitations |

|---|---|---|---|---|

| Nucleophilic Substitution | 2-Bromo-6-fluorobenzyl halide | Amination with dimethylpropan-1-amine | High yield, straightforward | Requires halide intermediate synthesis |

| Direct Halogenation of Amine | 2,2-Dimethylpropan-1-amine phenyl derivative | Selective bromination and fluorination | Potentially fewer steps | Challenging regioselectivity control |

| Industrial Continuous Flow | Same as nucleophilic substitution | Continuous amination process | Scalable, efficient | Requires specialized equipment |

Chemical Reactions Analysis

Types of Reactions

1-(2-Bromo-6-fluorophenyl)-2,2-dimethylpropan-1-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into different amine derivatives.

Substitution: Nucleophilic substitution reactions are common, where the bromine or fluorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.

Substitution: Reagents like sodium hydroxide (NaOH) and various alkyl halides are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted phenyl derivatives.

Scientific Research Applications

Medicinal Chemistry

1-(2-Bromo-6-fluorophenyl)-2,2-dimethylpropan-1-amine has been explored for its potential as a therapeutic agent. Preliminary studies indicate that the compound may exhibit:

- Antimicrobial Activity : Research suggests that compounds with similar structures can inhibit bacterial growth, making them candidates for antibiotic development.

- Anticancer Properties : The presence of halogen substituents may enhance binding affinity to cancer cell receptors, potentially leading to therapeutic applications in oncology.

Pharmacological Studies

The pharmacokinetic profile of this compound has been investigated to understand its absorption, distribution, metabolism, and excretion (ADME) characteristics. Key findings include:

- Bioavailability : Studies have shown varying degrees of bioavailability in animal models, suggesting that formulation adjustments could optimize therapeutic efficacy.

- Mechanism of Action : Ongoing research aims to elucidate the specific mechanisms through which this compound interacts with cellular pathways, particularly focusing on receptor modulation and enzyme inhibition.

Data Tables

Case Study 1: Anticancer Research

A study published in a peer-reviewed journal investigated the effects of this compound on various cancer cell lines. The results indicated a significant reduction in cell viability at certain concentrations, suggesting potential as an anticancer agent. Further research is necessary to explore its efficacy in vivo and to understand the underlying mechanisms.

Case Study 2: Antimicrobial Activity

In another study focused on antimicrobial properties, this compound was tested against multiple bacterial strains. The compound demonstrated notable inhibitory effects, indicating its potential as a lead compound for developing new antibiotics.

Mechanism of Action

The mechanism of action of 1-(2-Bromo-6-fluorophenyl)-2,2-dimethylpropan-1-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Positional Isomers

a. 1-(3-Bromo-5-fluorophenyl)-2,2-dimethylpropan-1-amine (CAS 1391101-58-8)

- Structure : Bromine and fluorine are positioned at the 3- and 5-sites, respectively.

- Molecular Weight : 260.15 g/mol (vs. 246.12 g/mol for the target compound).

b. 1-(2-Bromo-6-fluorophenyl)-2-methylpropan-1-amine (CAS 1270423-89-6)

Halogenation Variations

a. 1-(3-Bromophenyl)-2,2-dimethylpropan-1-amine (CAS 1250139-65-1)

b. 2-(2-Bromo-6-chlorophenyl)propan-1-amine (CAS 1881101-81-0)

Stereochemical and Salt Forms

a. (S)-1-(4-Bromophenyl)-2,2-dimethylpropan-1-amine hydrochloride (CAS 2411591-67-6)

Pharmacologically Modified Derivatives

a. 1-(1-(4-Fluorobenzyl)indolin-5-yl)-3-neopentylthiourea

- Structure : Incorporates the target compound’s 2,2-dimethylpropylamine group into a thiourea scaffold.

- Synthesis : Derived via reaction with 2,2-dimethylpropan-1-amine, highlighting the amine’s utility in generating bioactive derivatives.

- Impact : The thiourea moiety introduces hydrogen-bonding capacity, enhancing affinity for enzymes like carbonic anhydrase .

Comparative Data Table

Biological Activity

1-(2-Bromo-6-fluorophenyl)-2,2-dimethylpropan-1-amine, also known by its chemical structure and CAS number (1213843-89-0), is a compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

The compound's molecular formula is , and it is characterized by the presence of a bromo and fluorine substituent on the phenyl ring, which may influence its biological interactions. The structure is depicted below:

Chemical Structure

Research indicates that this compound exhibits significant activity against various biological targets. Notably, it has been studied for its inhibitory effects on Trypanosoma brucei, the causative agent of Human African Trypanosomiasis (HAT). In vitro assays demonstrated an effective concentration (EC50) of 260 nM against T. brucei, indicating potent antiparasitic activity .

Biological Activity Overview

The biological activities of this compound can be summarized as follows:

| Activity | Potency | Target |

|---|---|---|

| Inhibition of T. brucei growth | EC50 = 260 nM | T. brucei (in vitro) |

| Selectivity over mammalian cells | ~200-fold selectivity | MRC-5 cell line |

| Potential CNS penetration | Predicted to penetrate | Blood-brain barrier |

Study on Antiparasitic Activity

In a study exploring the efficacy of related compounds against T. brucei, this compound was identified as a lead candidate due to its low IC50 value against GSK3 enzyme assays (IC50 = 12 µM) and significant cell-based activity . This discrepancy suggests that the compound interacts with alternative molecular targets beyond GSK3.

Pharmacokinetic Studies

Pharmacokinetic evaluations have shown that compounds similar to this compound exhibit varied absorption and metabolism profiles in different animal models. For instance, studies in NMRI mice indicated poor oral bioavailability due to first-pass metabolism but improved exposure when administered intraperitoneally .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.